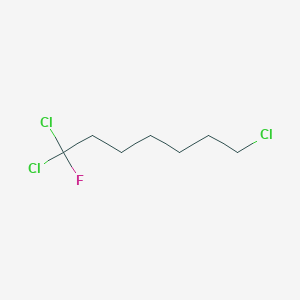

1,1,7-Trichloro-1-fluoroheptane

説明

1,1,7-Trichloro-1-fluoroheptane is a halogenated alkane with a heptane backbone substituted by three chlorine atoms and one fluorine atom at the first carbon and an additional chlorine at the seventh carbon. Its molecular formula is C₇H₁₁Cl₃F.

特性

CAS番号 |

1645-55-2 |

|---|---|

分子式 |

C7H12Cl3F |

分子量 |

221.5 g/mol |

IUPAC名 |

1,1,7-trichloro-1-fluoroheptane |

InChI |

InChI=1S/C7H12Cl3F/c8-6-4-2-1-3-5-7(9,10)11/h1-6H2 |

InChIキー |

OPLUKEVLAJECNW-UHFFFAOYSA-N |

SMILES |

C(CCCCl)CCC(F)(Cl)Cl |

正規SMILES |

C(CCCCl)CCC(F)(Cl)Cl |

同義語 |

1,1,7-Trichloro-1-fluoroheptane |

製品の起源 |

United States |

類似化合物との比較

1,1,1-Trifluoroheptane

Molecular Formula : C₇H₁₃F₃

Substituents : Three fluorine atoms at the first carbon.

Key Differences :

- Halogen Type and Position : 1,1,1-Trifluoroheptane lacks chlorine atoms and has three fluorines at the first carbon, making it less dense and more thermally stable than chloro-fluoro analogs. Fluorine’s high electronegativity and small atomic radius contribute to stronger C–F bonds, enhancing chemical inertness .

- Applications : Fluorinated alkanes like 1,1,1-Trifluoroheptane are often used as refrigerants, solvents, or intermediates in pharmaceutical synthesis due to their low reactivity and volatility .

1,1,7-Trihydroperfluoroheptanol

Molecular Formula : C₇H₅F₁₂O

Substituents : Twelve fluorine atoms distributed across the chain and a hydroxyl (-OH) group at the seventh carbon.

Key Differences :

- Functional Group: The presence of a hydroxyl group increases polarity and solubility in polar solvents, unlike 1,1,7-Trichloro-1-fluoroheptane, which is nonpolar.

- Halogenation : Perfluorination (all hydrogens replaced by fluorine) confers extreme chemical resistance, whereas mixed chloro-fluoro substitution may introduce selective reactivity for applications like agrochemical synthesis .

Linalool (3,7-Dimethyl-1,6-octadien-3-ol)

Molecular Formula : C₁₀H₁₈O

Substituents : A terpene alcohol with a hydroxyl group and unsaturated bonds.

Key Differences :

- Biological Activity : Linalool exhibits anti-inflammatory and neuroprotective properties, unlike halogenated alkanes, which are typically inert but may serve as precursors in pesticidal formulations .

- Applications : Widely used in fragrances and cosmetics, contrasting with halogenated alkanes’ roles in industrial processes .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : Chlorine’s larger atomic size compared to fluorine in 1,1,7-Trichloro-1-fluoroheptane may facilitate nucleophilic substitution reactions, making it a candidate for synthesizing complex halogenated derivatives.

- Environmental Impact : Mixed chloro-fluoro compounds often exhibit greater environmental persistence than fully fluorinated analogs, necessitating careful handling and disposal .

- Thermal Stability : Fluorine’s bond strength in 1,1,1-Trifluoroheptane ensures higher thermal stability, whereas chlorine substituents in the target compound could lower decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。